Anecortave

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

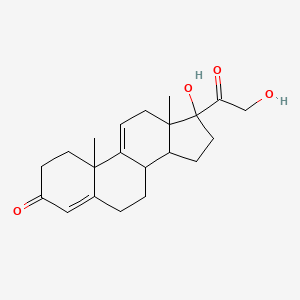

Anecortave is a synthetic compound known for its angiostatic properties, meaning it inhibits the formation of new blood vessels. This characteristic makes it particularly useful in the treatment of exudative (wet) age-related macular degeneration, a condition where abnormal blood vessels grow under the retina and macula, leading to vision loss . Unlike corticosteroids, this compound does not exhibit glucocorticoid activity, making it a unique therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anecortave can be synthesized from a 17-oxosteroid. The process involves reducing the 11-beta hydroxyl group on cortisol to form a double bond between carbons 9 and 11, followed by the addition of an acetate group to carbon 21 . This synthesis results in a molecule that lacks glucocorticoid and mineralocorticoid activity.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Anecortave undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds to single bonds.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

Age-Related Macular Degeneration (AMD)

Anecortave acetate has been extensively studied for its role in treating exudative AMD, a condition characterized by the growth of abnormal blood vessels under the retina, leading to vision loss. Clinical trials have shown that this compound acetate can effectively stabilize vision and inhibit the progression of choroidal neovascularization (CNV) associated with AMD.

Key Findings:

- In a pivotal study, patients treated with 15 mg of this compound acetate demonstrated statistically significant preservation of visual acuity compared to placebo over 24 months (p ≤ 0.05) .

- The compound reduced the incidence of severe vision loss (23% in placebo vs. 6% in treated groups) .

- This compound acetate has shown a 66% inhibition of retinal neovascularization in animal models .

Intraocular Pressure Reduction

Another significant application of this compound acetate is its ability to lower intraocular pressure (IOP) in patients with steroid-related ocular hypertension. Studies indicate that anterior juxtascleral depot injections of this compound acetate can substantially reduce IOP, providing a potential therapeutic avenue for managing this condition .

Case Studies

Several clinical trials and case studies have documented the efficacy and safety profile of this compound acetate:

- RETAANE Trial : This trial evaluated the long-term safety and efficacy of this compound acetate in patients with exudative AMD. Results indicated that a majority of patients maintained their vision over two years, with significant reductions in CNV growth observed .

- IOP Study : A multicenter study assessed the impact of this compound acetate on IOP in patients with uncontrolled steroid-related ocular hypertension. The results demonstrated a substantial decrease in IOP following treatment, suggesting its potential as a therapeutic option for this condition .

Summary Table of Clinical Applications

Mechanism of Action

Anecortave exerts its effects by inhibiting the migration and proliferation of endothelial cells, which are crucial for new blood vessel formation . It decreases the expression of extracellular proteases, enzymes that break down the extracellular matrix, thereby preventing the formation of new blood vessels. This mechanism is particularly effective in conditions where abnormal angiogenesis is a problem, such as in wet age-related macular degeneration .

Comparison with Similar Compounds

Hydrocortisone Acetate: Similar in structure but possesses glucocorticoid activity.

Triamcinolone Acetonide: Another corticosteroid used in ophthalmology but with different pharmacological properties.

Uniqueness of Anecortave: this compound is unique because it lacks the glucocorticoid activity that is common in similar compounds. This makes it a safer option for long-term use in treating conditions like wet age-related macular degeneration, as it reduces the risk of side effects associated with glucocorticoids .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of anecortave acetate in inhibiting angiogenesis, and how do they differ from traditional corticosteroids?

this compound acetate is a synthetic angiostatic cortisene derivative lacking glucocorticoid activity. Its anti-angiogenic effects are mediated through inhibition of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which disrupt endothelial cell migration and extracellular matrix remodeling. Unlike glucocorticoids, it does not activate the glucocorticoid receptor (GR), thereby avoiding steric interference with NF-κB promoter elements, a key advantage in reducing inflammatory signaling .

Q. What preclinical models are commonly used to evaluate this compound acetate’s efficacy in ocular diseases?

The LH(BETA)T(AG) murine retinoblastoma model is a standard preclinical system for testing this compound. Studies in this model involve subconjunctival injections at varying doses (150–1200 µg) to assess tumor burden reduction. Histopathological evaluations confirm efficacy without retinal toxicity . For age-related macular degeneration (AMD), randomized controlled trials (RCTs) use juxtascleral injections (e.g., 15 mg doses) and compare outcomes to photodynamic therapy (PDT) or placebo .

Q. What are the standard dosing protocols for this compound acetate in experimental studies?

In retinoblastoma models, single periocular injections of 150–1200 µg are administered, with tumor burden measured at 16 weeks post-treatment. For AMD, clinical trials employ six-monthly juxtascleral injections of 3–30 mg. Dose optimization is critical, as efficacy follows a U-shaped curve (e.g., 150–300 µg showed maximal tumor suppression in mice) .

Advanced Research Questions

Q. How do experimental designs address contradictions in this compound’s dose-response relationships?

The U-shaped dose-response curve observed in retinoblastoma models highlights the need for rigorous dose-ranging studies. For example, in LH(BETA)T(AG) mice, 150–300 µg doses reduced tumor burden by 50–70%, while higher doses (600–1200 µg) showed diminished effects. Researchers must incorporate multiple dose cohorts and statistical analyses (e.g., ANOVA with post-hoc tests) to identify therapeutic windows .

Q. What methodological challenges arise in combining this compound with other therapies, such as carboplatin?

Adjuvant therapy studies require careful timing and dose alignment. In murine retinoblastoma, delivering 150 µg this compound after a subtherapeutic carboplatin cycle (62.5 µg × 6 doses) reduced tumor burden synergistically. However, concurrent administration or inverted sequences led to suboptimal outcomes, emphasizing the importance of pharmacokinetic/pharmacodynamic (PK/PD) modeling in study design .

Q. How do clinical trial data resolve discrepancies between this compound and PDT in AMD treatment?

A phase III equivalency trial compared 15 mg this compound to PDT. Despite similar visual acuity outcomes, this compound failed to meet statistical equivalency due to technical issues (e.g., drug reflux during juxtascleral delivery). Subsequent trials modified administration techniques, underscoring the need for standardized protocols in RCTs .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s anti-angiogenic efficacy?

- Tumor burden reduction : Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.

- Visual acuity outcomes : Apply mixed-effects models to account for longitudinal data in AMD trials.

- Dose-response curves : Fit polynomial regression models to identify optimal dosing thresholds .

Q. How can researchers reconcile conflicting data on this compound’s impact on inflammatory markers?

Transcriptomic analyses in GR(dim/dim) mice revealed that this compound inhibits NF-κB-driven genes (e.g., IL-6, TNFα) without GR-mediated interference, unlike glucocorticoids. Discrepancies in cytokine suppression (e.g., IGF-1 vs. IL-1β) necessitate pathway-specific assays (e.g., RNA-seq, ELISA) to clarify context-dependent effects .

Q. Tables of Key Findings

Q. Methodological Recommendations

- Preclinical Studies : Prioritize dose-ranging experiments with histopathological validation.

- Clinical Trials : Standardize juxtascleral administration to minimize reflux.

- Data Interpretation : Use pathway-specific assays to disentangle anti-angiogenic vs. anti-inflammatory effects.

Properties

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCRXOJOFDUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.